Methyl 2-(5-amino-2-bromophenyl)propanoate
Description
Methyl 2-(5-amino-2-bromophenyl)propanoate is an organic compound featuring a phenyl ring substituted with a bromine atom at position 2 and an amino group at position 5. The propanoate ester moiety is attached to the benzene ring via the second carbon of the three-carbon chain. This structure confers unique physicochemical properties, including moderate polarity due to the ester group and reactivity influenced by the electron-donating amino group and electron-withdrawing bromine. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-bromophenyl)propanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-6(10(13)14-2)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 |
InChI Key |
UNGPIDXQWITRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)Br)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate (CAS 1803589-02-7)
Key Structural Differences :
- Substituents: Nitro group at position 2 (vs. amino in the target compound).
- Functional Group: Additional methyl group on the propanoate chain.
Impact on Properties :
- The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density compared to the amino group, which is electron-donating. This difference alters reactivity in electrophilic substitution reactions .
2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS 1211465-92-7)
Key Structural Differences :
- Substituents: Chloro and methyl groups on the phenyl ring (vs. amino and bromo).
- Functional Group : Amide instead of ester.
Impact on Properties :
(R)-Methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate (CAS 1213855-88-9)
Key Structural Differences :
- Substituents : Fluorine at position 2 (vs. bromine in the target compound).
- Stereochemistry : Chiral center with (R)-configuration.
Impact on Properties :
- The chiral center introduces enantioselectivity, which is critical in drug development (e.g., differential activity of enantiomers).
3-(5-Bromo-2-methoxyphenyl)propanoic Acid
Key Structural Differences :
- Substituents: Methoxy group at position 2 (vs. amino).
- Functional Group : Free carboxylic acid instead of methyl ester.
Impact on Properties :
2-(5-Bromo-2-methylphenyl)propan-2-ol
Key Structural Differences :
- Substituents : Methyl group at position 2 (vs. bromine).
- Functional Group : Tertiary alcohol instead of ester.
Impact on Properties :
- The hydroxyl group enables hydrogen bonding but reduces hydrolytic stability compared to esters.
Pharmaceutical Relevance :
- Intermediate in SGLT2 inhibitor synthesis, highlighting structural versatility for drug development.
Data Table: Comparative Analysis of Key Compounds
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